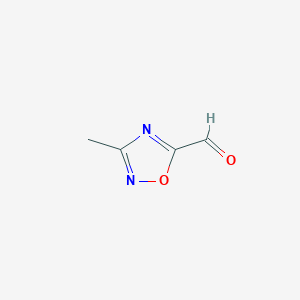

3-Methyl-1,2,4-oxadiazole-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2,4-oxadiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c1-3-5-4(2-7)8-6-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAOANULFATMLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201264873 | |

| Record name | 3-Methyl-1,2,4-oxadiazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944906-02-9 | |

| Record name | 3-Methyl-1,2,4-oxadiazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944906-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2,4-oxadiazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of 3 Methyl 1,2,4 Oxadiazole 5 Carbaldehyde

Intrinsic Reactivity of the 1,2,4-Oxadiazole (B8745197) Heterocycle

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle characterized by low aromaticity and a labile O-N bond. adichemistry.comgoogle.com These features are central to its chemical reactivity, making it susceptible to a variety of reactions that are less common in more stable aromatic systems. The reactivity is largely dictated by the arrangement of its heteroatoms: the ring possesses two electron-withdrawing, pyridine-like nitrogen atoms and one oxygen atom, which render the carbon atoms electrophilic. adichemistry.com

Nucleophilic Attack and Addition Reactions

In contrast to its inertness toward electrophiles, the electron-deficient nature of the 1,2,4-oxadiazole ring makes it susceptible to nucleophilic attack. adichemistry.com The C(3) and C(5) positions are the primary electrophilic sites. chim.it The presence of an electron-withdrawing group, such as the carbaldehyde at the C(5) position in the title compound, further enhances the electrophilicity of this carbon, making it a prime target for nucleophiles.

Common nucleophilic reactions include Nucleophilic Aromatic Substitution (SNAr) if a suitable leaving group is present at the C(3) or C(5) position. For instance, 3-chloro-1,2,4-oxadiazoles can react with nucleophiles like allylamine. adichemistry.com Another significant reaction pathway is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. adichemistry.comgoogle.com In this process, a bidentate nucleophile, such as hydrazine (B178648), attacks the electrophilic C(5) position, leading to the opening of the oxadiazole ring. The resulting intermediate then undergoes cyclization to form a new heterocyclic system. adichemistry.comnih.gov This reactivity is particularly pronounced when the C(5) position is substituted with a strong electron-withdrawing group. adichemistry.comorganic-chemistry.org

Ring-Opening and Rearrangement Mechanisms

The inherent strain and weak O-N bond in the 1,2,4-oxadiazole ring make it prone to various rearrangement reactions, often induced by heat or light. adichemistry.comgoogle.com These transformations typically lead to more stable heterocyclic structures. google.comresearchgate.net

One of the most notable rearrangements is the Boulton–Katritzky Rearrangement (BKR) . This reaction involves an intramolecular nucleophilic substitution where a nucleophilic atom within a three-atom side chain at the C(3) position attacks the electrophilic N(2) atom of the ring, causing the cleavage of the O-N bond and formation of a new, more stable heterocycle. adichemistry.comrsc.org

The ANRORC mechanism, as mentioned previously, is also a prominent ring-transformation pathway. It involves the initial addition of a nucleophile, followed by ring-opening and subsequent ring-closure to yield a different heterocyclic ring. adichemistry.comresearchgate.netalfa-chemistry.com For example, 5-perfluoroalkyl-1,2,4-oxadiazoles react with hydrazine via an ANRORC mechanism to form 1,2,4-triazoles. organic-chemistry.org

Photochemical rearrangements also play a significant role in the transformation of 1,2,4-oxadiazoles. Upon irradiation, the weak O-N bond can cleave, generating reactive intermediates that can cyclize into various isomeric heterocycles, such as other oxadiazoles (B1248032) or oxazolines, depending on the reaction conditions and substituents. adichemistry.com

| Rearrangement Type | Description | Driving Force |

| Boulton–Katritzky (BKR) | Intramolecular rearrangement involving a three-atom side chain at C(3) attacking the N(2) atom. adichemistry.com | Formation of a more stable heterocyclic system through cleavage of the weak O-N bond. adichemistry.com |

| ANRORC | Addition of a nucleophile, followed by Ring-Opening and Ring-Closure. google.com | High electrophilicity of C(5) and the tendency to form more stable ring systems. adichemistry.comorganic-chemistry.org |

| Photochemical | Rearrangements induced by UV or visible light. adichemistry.com | Cleavage of the labile O-N bond upon photo-excitation, leading to reactive intermediates. adichemistry.com |

Chemical Transformations Involving the Aldehyde Moiety

The aldehyde group at the C(5) position of 3-Methyl-1,2,4-oxadiazole-5-carbaldehyde is a versatile functional handle that undergoes a wide array of characteristic chemical transformations.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The electrophilic carbon of the aldehyde group readily reacts with various nitrogen and oxygen nucleophiles in condensation reactions. These reactions are fundamental for elaborating the molecular structure and are widely used in the synthesis of more complex derivatives.

With nitrogen nucleophiles such as hydrazine and its derivatives, the aldehyde undergoes condensation to form the corresponding hydrazones. nih.govminarjournal.comresearchgate.net For example, reaction with hydrazine hydrate (B1144303) yields 3-methyl-1,2,4-oxadiazole-5-carbohydrazide. google.comnih.gov Similarly, reaction with hydroxylamine (B1172632) produces the corresponding oxime. researchgate.netuludag.edu.tr These reactions typically proceed by nucleophilic addition to the carbonyl group to form a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the final product. nih.gov

Other important condensation reactions involving activated methylene (B1212753) compounds, such as malononitrile (B47326) or dialkyl malonates, can be achieved through the Knoevenagel condensation . wikipedia.orgnih.govresearchgate.net This reaction, typically catalyzed by a weak base, results in the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. wikipedia.org The Wittig reaction provides another powerful method for C=C bond formation, where the aldehyde reacts with a phosphonium (B103445) ylide to produce an alkene with high regioselectivity. masterorganicchemistry.comlibretexts.org

| Condensation Reaction | Nucleophile | Product Type |

| Hydrazone Formation | Hydrazine (H₂NNH₂) | Hydrazone (C=N-NH₂) |

| Oxime Formation | Hydroxylamine (H₂NOH) | Oxime (C=N-OH) |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | α,β-Unsaturated compound |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene |

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group is readily oxidized to the corresponding carboxylic acid, 3-methyl-1,2,4-oxadiazole-5-carboxylic acid. This transformation is a key step in the synthesis of many derivatives, as the carboxylic acid function can be further modified, for instance, into esters or amides.

A variety of oxidizing agents can effect this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO₄) in neutral or alkaline conditions are effective for converting heterocyclic aldehydes to their carboxylic acids. researchgate.netresearchgate.netchemspider.com The Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid and acetone) is another classic and potent oxidizing agent for this purpose. adichemistry.comorganic-chemistry.orgwikipedia.orgnumberanalytics.com The oxidation of aldehydes with Jones reagent is typically rapid and high-yielding. wikipedia.org The reaction proceeds through the formation of a hydrate at the aldehyde carbon, which is then oxidized by the chromium(VI) species. organic-chemistry.org The existence of potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate as a commercially available salt further attests to the accessibility of this carboxylic acid via oxidation. bldpharm.com

| Oxidizing Agent | Description |

| Potassium Permanganate (KMnO₄) | A strong, versatile oxidant effective for converting aldehydes to carboxylic acids. researchgate.netresearchgate.net |

| Jones Reagent (CrO₃/H₂SO₄/Acetone) | A powerful chromium-based oxidant that efficiently transforms primary alcohols and aldehydes to carboxylic acids. adichemistry.comwikipedia.org |

Reduction Reactions to Alcohol Derivatives

The reduction of the aldehyde functional group in this compound yields the corresponding primary alcohol, (3-methyl-1,2,4-oxadiazol-5-yl)methanol. uni.lu This transformation is a fundamental reaction in organic synthesis, converting a planar carbonyl group into a tetrahedral carbinol center.

While specific, documented examples detailing the reduction of this compound are not extensively available in the literature, the reaction can be achieved using standard reducing agents commonly employed for the conversion of aldehydes to alcohols. The choice of reagent depends on the desired selectivity and tolerance of other functional groups within the molecule.

Detailed Research Findings: The primary product of this reduction is (3-methyl-1,2,4-oxadiazol-5-yl)methanol, a compound identified in chemical databases. uni.lu The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. This is followed by a protonation step (typically from a solvent or workup) to yield the final alcohol.

Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent, often used in protic solvents like methanol (B129727) or ethanol. LiAlH₄ is a much stronger reducing agent, capable of reducing a wider range of functional groups, and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup.

Table 1: Common Reagents for Aldehyde Reduction

| Reagent | Formula | Solvent | Reactivity Profile |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Alcohols (e.g., MeOH, EtOH), THF, Water | Mild and selective; reduces aldehydes and ketones. |

| Lithium Aluminum Hydride | LiAlH₄ | Aprotic ethers (e.g., Et₂O, THF) | Very strong and reactive; reduces aldehydes, ketones, esters, carboxylic acids, amides, and nitriles. |

Carbonyl Addition Reactions and their Stereochemical Aspects

The carbonyl group of this compound is a key site for nucleophilic addition reactions, which are fundamental for carbon-carbon bond formation. masterorganicchemistry.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate, which is then protonated to give an alcohol. masterorganicchemistry.com

Detailed Research Findings: The carbonyl carbon in this compound is sp² hybridized and has a trigonal planar geometry. masterorganicchemistry.com Because the two faces of the carbonyl group are not identical (prochiral), the addition of a nucleophile (other than hydride) creates a new stereogenic center. The stereochemical outcome of such additions is governed by several factors, including steric hindrance and electronic effects. academie-sciences.frdiva-portal.org

Well-established principles, such as the Felkin-Anh model, can be used to predict the facial selectivity of nucleophilic attack on aldehydes with adjacent chiral centers or bulky groups. diva-portal.orgdiva-portal.org According to these models, the nucleophile preferentially attacks the carbonyl carbon from the side opposite the largest substituent to minimize steric strain in the transition state. academie-sciences.fr While specific stereochemical studies on this compound are not prominent in the literature, these general principles would apply, with the 3-methyl-1,2,4-oxadiazole ring acting as the key substituent influencing the trajectory of the incoming nucleophile.

A wide variety of nucleophiles can be used, including organometallic reagents and enolates, to synthesize a diverse range of secondary alcohols.

Table 2: Examples of Carbonyl Addition Reactions

| Nucleophile Type | Example Reagent | Product Type |

|---|---|---|

| Organomagnesium Halides | Grignard Reagents (R-MgX) | Secondary Alcohol |

| Organolithium Reagents | R-Li | Secondary Alcohol |

| Enolates | Lithium diisopropylamide (LDA) + Ketone | β-Hydroxy Ketone (Aldol Adduct) |

| Cyanide | HCN, KCN | Cyanohydrin |

Reaction Mechanism Elucidation for Complex Transformations

Radical Reaction Pathways in Oxadiazole Chemistry

While ionic pathways often dominate the chemistry of oxadiazoles, radical reaction mechanisms provide alternative routes for transformation, particularly under photochemical or specific catalytic conditions. For this compound, radical pathways could be initiated at either the oxadiazole ring or the aldehyde group.

Detailed Research Findings: The 1,2,4-oxadiazole ring contains a relatively weak N-O bond, which can be susceptible to cleavage. chim.it Photochemical irradiation can induce the homolytic cleavage of this bond, generating a reactive bi-radical intermediate. chim.it This intermediate can then undergo intramolecular rearrangements or react with other species present in the medium.

Alternatively, the aldehyde group can be a source of acyl radicals. acs.org Under conditions that favor single-electron transfer (SET), such as using certain transition metal catalysts or photoredox catalysts, the aldehyde C-H bond can be homolytically cleaved to form an acyl radical. This radical could then participate in various coupling or addition reactions. Copper-catalyzed cascade reactions involving radical C-H bond oxidation have been reported for related heterocyclic systems. nih.gov Although not specifically documented for this compound, these precedents suggest plausible, albeit less common, radical-mediated transformations.

Acid- and Base-Catalyzed Reaction Mechanisms

The presence of multiple heteroatoms in the oxadiazole ring and the carbonyl group makes this compound susceptible to both acid and base catalysis, leading to a variety of complex transformations.

Detailed Research Findings:

Acid-Catalyzed Mechanisms: In the presence of strong Brønsted superacids like triflic acid (TfOH), the 1,2,4-oxadiazole ring undergoes protonation. nih.govbeilstein-journals.org Studies on analogous 5-substituted-1,2,4-oxadiazoles have shown that the primary site of protonation is the nitrogen atom at the 4-position (N4). nih.gov This protonation generates a highly reactive cationic intermediate. This activation makes the heterocyclic system, particularly the C5 carbon, significantly more electrophilic and susceptible to attack by weak nucleophiles. For example, in the presence of an arene, this can lead to hydroarylation reactions where the arene adds to the molecule. nih.govbeilstein-journals.org Concurrently, the carbonyl oxygen can also be protonated by acid, which greatly enhances the electrophilicity of the aldehyde carbon, facilitating nucleophilic addition reactions at that site. masterorganicchemistry.com

Base-Catalyzed Mechanisms: The 1,2,4-oxadiazole ring can undergo characteristic rearrangements under basic conditions. The carbon at the 5-position (C5) is electrophilic and can be attacked by nucleophiles. chim.it This can initiate a ring-opening and subsequent ring-closure sequence known as the ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism. chim.itresearchgate.net In this pathway, a nucleophile attacks the C5 position, leading to the cleavage of the O1-C5 bond. The resulting open-chain intermediate can then rearrange and cyclize to form a new heterocyclic system. This transformation is a powerful method for converting 1,2,4-oxadiazoles into other heterocycles. While the aldehyde group itself does not directly participate in the ANRORC rearrangement of the core ring, its electron-withdrawing nature can influence the electrophilicity of the C5 carbon.

Synthesis and Characterization of Derivatives and Analogs of 3 Methyl 1,2,4 Oxadiazole 5 Carbaldehyde

Structural Diversification through Functionalization of the Oxadiazole Core

The 1,2,4-oxadiazole (B8745197) ring serves as a stable and versatile framework that can be functionalized to modulate the electronic and steric properties of the molecule. Synthetic strategies typically build the desired substitution pattern into the precursors before the final ring-forming cyclization.

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The functionalization of the 1,2,4-oxadiazole core is most commonly achieved by selecting appropriately substituted starting materials, namely amidoximes and acylating agents (like carboxylic acids, acyl chlorides, or esters). researchgate.netmasterorganicchemistry.com This approach allows for the introduction of a wide array of substituents at both the C3 and C5 positions of the oxadiazole ring.

For instance, to generate analogs of 3-methyl-1,2,4-oxadiazole-5-carbaldehyde with different C3 substituents, one could start with various alkyl- or aryl-amidoximes and react them with a suitable C5 precursor. Conversely, to modify the C5 position while retaining the C3-methyl group, acetamidoxime (B1239325) is used as a standard precursor. rjptonline.org

The introduction of electron-withdrawing groups (EWGs) , such as nitro or fluoroaryl moieties, is a common strategy. nih.gov For example, 3-aryl-1,2,4-oxadiazoles can be prepared by alkylating an imidazole (B134444) or triazole with 3-aryl-5-chloromethyl-1,2,4-oxadiazole. rjptonline.org The synthesis of 3,5-diaryl-1,2,4-oxadiazoles via a two-component reaction of gem-dibromomethylarenes with amidoximes also provides a route to molecules with various EWGs like chloro, bromo, fluoro, and cyano groups on the aryl rings. nih.gov

Electron-donating groups (EDGs) , such as methoxy (B1213986) or alkyl groups, can be incorporated using the same fundamental synthetic strategies. One-pot syntheses, such as reacting amidoximes and carboxylic acid esters in a NaOH/DMSO medium, have been developed to produce a variety of 3,5-disubstituted-1,2,4-oxadiazoles, including those with EDGs. nih.gov

Table 1: Examples of Synthetic Methods for Substituted 1,2,4-Oxadiazoles

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product Type | Ref |

| Amidoxime | Carboxylic Acid | Vilsmeier Reagent | 3,5-Disubstituted-1,2,4-oxadiazole | nih.gov |

| Amidoxime | Carboxylic Acid Ester | NaOH/DMSO | 3,5-Disubstituted-1,2,4-oxadiazole | nih.gov |

| Amidoxime | gem-Dibromomethylarene | - | 3,5-Diaryl-1,2,4-oxadiazole | nih.gov |

| Amidoxime | Organic Nitrile | PTSA-ZnCl₂ | 3,5-Disubstituted-1,2,4-oxadiazole | organic-chemistry.org |

| N-Acylguanidine | Phenyliodine(III) diacetate | - | 3-Amino-1,2,4-oxadiazole | mdpi.com |

Exploration of Fused and Spirocyclic Oxadiazole Systems

Beyond simple substitution, the 1,2,4-oxadiazole core can be incorporated into more complex polycyclic architectures, including fused and spirocyclic systems.

Fused systems can be generated through intramolecular reactions. For example, subjecting a suitably substituted oxadiazole to microwave conditions can induce an intramolecular ring-opening and subsequent cyclization to form a fused bicyclic system, such as a rjptonline.orgnih.govresearchgate.net-triazolo[4,3-b] rjptonline.orgnih.govresearchgate.net-triazole. acs.org

Spirocyclic oxadiazoles (B1248032) are commonly synthesized via [3+2] dipolar cycloaddition reactions. nih.govresearchgate.net In this approach, a nitrile oxide (the 3-atom component, often generated in situ from an N-hydroxycarbimidoyl chloride) reacts with a dipolarophile containing an exocyclic double bond. nih.govarkat-usa.org For instance, the reaction between aryl nitrile oxides and isatin (B1672199) Schiff bases (imines) under ultrasound irradiation provides a green and efficient method to produce spirooxindolo-1,2,4-oxadiazoles. arkat-usa.org Similarly, the reaction of nitrile oxides with 5-iminohydantoins yields hydantoin/1,2,4-oxadiazoline spiro-compounds. nih.gov These methods highlight the utility of cycloaddition chemistry in constructing complex spiro-fused heterocyclic systems. nih.gov

Transformations and Elongations at the C-5 Carbaldehyde Position

The carbaldehyde group at the C-5 position is a versatile functional handle for further molecular elaboration through a variety of classical carbonyl reactions.

Synthesis of Imines, Oximes, Hydrazones, and their Derivatives

The aldehyde functionality of this compound readily undergoes condensation reactions with amine-based nucleophiles to generate a range of derivatives.

Imines (Schiff Bases): The reaction of the aldehyde with primary amines, typically under acid catalysis with controlled pH (around 4-5), yields imines (C=N-R). libretexts.orgpressbooks.pub These reactions provide a straightforward way to link the oxadiazole core to other molecular fragments. nih.govresearchgate.net

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces the corresponding oxime (C=N-OH). researchgate.net Various methods, including classical refluxing in alcohol with a base or greener solvent-free grinding techniques, can be employed for this transformation on heterocyclic aldehydes. nih.govijprajournal.com

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or substituted hydrazines (e.g., phenylhydrazine) or acylhydrazides affords hydrazones (C=N-NH-R). ijrrr.comminarjournal.com These derivatives are often stable, crystalline solids and serve as key intermediates for synthesizing further heterocyclic systems. researchgate.netacs.org

Chain Elongation and Carbon–Carbon Bond Forming Reactions

The aldehyde group is an excellent electrophile for carbon-carbon bond-forming reactions, enabling the extension of the carbon framework at the C-5 position.

Aldol (B89426) Condensation: Crossed or mixed aldol condensations can be performed between the oxadiazole carbaldehyde and a ketone or another enolizable carbonyl compound. wikipedia.orglibretexts.org These reactions, which can be catalyzed by acid or base, form a β-hydroxy carbonyl adduct, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound (enone), effectively elongating the carbon chain with new functionality. numberanalytics.comresearchgate.net

Wittig Reaction: The Wittig reaction provides a powerful and widely used method to convert the aldehyde into an alkene. masterorganicchemistry.comwikipedia.org The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form an oxaphosphetane intermediate that collapses to an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org This allows for the introduction of various substituted vinyl groups at the C-5 position, such as in the formation of 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles. mdpi.comnih.gov

Table 2: Key Transformations at the C-5 Carbaldehyde Position

| Reaction Type | Reagent(s) | Product Functional Group | Ref |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | libretexts.orgpressbooks.pub |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | nih.govijprajournal.com |

| Hydrazone Formation | Hydrazine/Hydrazide (R-NHNH₂) | Hydrazone | ijrrr.comminarjournal.com |

| Aldol Condensation | Ketone/Aldehyde (enolizable) | α,β-Unsaturated Carbonyl | wikipedia.orglibretexts.org |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | wikipedia.orgorganic-chemistry.org |

Structure-Reactivity Relationships in Novel Derivatives

The chemical reactivity of derivatives of this compound is dictated by the interplay of the electronic properties of the heterocyclic core and the nature of the substituents.

The 1,2,4-oxadiazole ring itself is considered an electron-withdrawing moiety, which enhances the electrophilicity of the attached functional groups, particularly at the C5 position. nih.gov This inherent electron deficiency makes the C5-carbaldehyde more reactive towards nucleophiles compared to simple aromatic aldehydes. However, the ring also has a relatively low level of aromaticity and a weak O-N bond, making it susceptible to ring-opening reactions under certain conditions, a factor that must be considered during synthetic design.

The introduction of additional electron-withdrawing groups (EWGs) onto the oxadiazole scaffold (e.g., on an aryl substituent at C3) further increases the electrophilicity of the C5-aldehyde. This can lead to faster reaction rates in nucleophilic additions. In structure-activity relationship (SAR) studies, the presence of EWGs on aryl rings attached to the oxadiazole core has been shown to influence biological potency, suggesting a modification of the molecule's interaction with biological targets. nih.govresearchgate.net

Conversely, the introduction of electron-donating groups (EDGs) can decrease the reactivity of the C5-aldehyde by reducing its electrophilic character. researchgate.net This modulation of reactivity is a key tool for fine-tuning the chemical properties of the derivatives.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

¹H NMR and ¹³C NMR for Proton and Carbon Framework Elucidation

Specific experimental ¹H and ¹³C NMR data for 3-Methyl-1,2,4-oxadiazole-5-carbaldehyde are not available in the reviewed literature. For a definitive structural assignment, one would expect to observe a singlet for the aldehydic proton (CHO) in the downfield region of the ¹H NMR spectrum (typically δ 9-10 ppm), and a singlet for the methyl group (CH₃) protons in the upfield region (typically δ 2-3 ppm). In the ¹³C NMR spectrum, characteristic signals would be anticipated for the carbonyl carbon of the aldehyde, the two heterocyclic ring carbons (C3 and C5), and the methyl carbon. A study on related 3-phenyl-1,2,4-oxadiazoles indicates that a methyl group at C-5 has minimal effect on the chemical shift of C-3. scispace.com

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

No published 2D NMR studies (COSY, HSQC, HMBC, or NOESY) were found for this compound. Such analyses would be instrumental for unambiguous structural confirmation. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would be particularly valuable, as it would show long-range correlations (2-3 bonds) between the aldehydic proton and the C5 carbon of the oxadiazole ring, as well as between the methyl protons and the C3 carbon, confirming the substituent positions.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

While HRMS data for numerous other oxadiazole derivatives are documented, specific measurements for this compound (Molecular Formula: C₄H₄N₂O₂) could not be located. An exact mass measurement would provide unequivocal confirmation of its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

There is no available information on the MS/MS fragmentation pathways of this compound. Generally, the fragmentation of 1,2,4-oxadiazoles involves the cleavage of the heterocyclic ring. mdpi.com A detailed study would be required to determine the specific fragmentation cascade of the target molecule, initiated by ionization.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR spectra for this compound are not published. A characteristic IR spectrum for this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1700-1720 cm⁻¹. Other significant peaks would include those for C=N stretching of the oxadiazole ring and C-H stretching of the methyl and aldehyde groups.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous information about the molecular geometry of this compound.

A typical X-ray crystallographic analysis would yield a detailed set of data, which would be presented in a crystallographic information file (CIF). Key parameters that would be determined include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, providing insight into the bonding characteristics of the molecule.

Torsion Angles: These describe the conformation of the molecule, particularly the orientation of the carbaldehyde group relative to the oxadiazole ring.

Intermolecular Interactions: The analysis would also reveal non-covalent interactions, such as hydrogen bonds or π-π stacking, which influence the packing of molecules in the crystal.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

The definitive structural data from X-ray crystallography would be crucial for validating theoretical models and understanding the structure-property relationships of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, one can identify the presence of chromophores and gain insight into the electronic structure.

For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the oxadiazole ring and the carbaldehyde group. The position and intensity of these bands would be influenced by the solvent polarity.

A comprehensive UV-Vis analysis would involve recording the spectrum in various solvents of differing polarities. The key data points to be collected would be:

λmax (nm): The wavelength of maximum absorbance for each electronic transition.

ε (M-1cm-1): The molar absorptivity (or extinction coefficient), which is a measure of the probability of the electronic transition.

Interactive Data Table: Hypothetical UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (π → π) (nm) | ε (M-1cm-1) | λmax (n → π) (nm) | ε (M-1cm-1) |

| Hexane | Data not available | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available | Data not available |

| Water | Data not available | Data not available | Data not available | Data not available |

The analysis of solvatochromic shifts (changes in λmax with solvent polarity) would provide valuable information about the nature of the excited states and the change in dipole moment upon electronic excitation.

Applications and Material Science Perspectives in Academic Research

Utility as a Synthon in Complex Molecule Synthesis

3-Methyl-1,2,4-oxadiazole-5-carbaldehyde is a versatile heterocyclic compound that has garnered interest in synthetic organic chemistry. evitachem.com Its structure, featuring a reactive aldehyde group attached to a stable 1,2,4-oxadiazole (B8745197) ring, makes it a valuable synthon—a molecular fragment used as a building block in the synthesis of more complex molecules. The presence of the aldehyde functionality provides a reactive site for various chemical transformations, enhancing its utility in constructing intricate molecular architectures. evitachem.com

Precursor for Diverse Heterocyclic Scaffolds in Organic Chemistry

The aldehyde group in this compound is a key functional group that allows it to serve as a precursor for a wide array of other heterocyclic systems. The reactivity of the aldehyde enables it to participate in numerous condensation and cyclization reactions. For instance, it can undergo nucleophilic addition with amines or alcohols to form corresponding derivatives, which can then be used in further cyclization steps to create more complex heterocycles. evitachem.com

One common transformation involves the reaction of the aldehyde with hydrazines or amidoximes, leading to the formation of new ring systems. evitachem.com These reactions are fundamental in combinatorial chemistry and drug discovery, where the 1,2,4-oxadiazole core can be elaborated into larger, more structurally diverse scaffolds. For example, the reaction with hydrazones can be a step towards creating fused heterocyclic systems. The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through the reaction of aldehydes with amidoximes in a sodium hydroxide/DMSO medium, highlighting a pathway where the carbaldehyde derivative is a key reactant. nih.gov Such cascade reactions, where multiple bonds are formed in a single sequence, are highly efficient and atom-economical, making this compound an attractive starting material for generating molecular complexity. wikipedia.org

Table 1: Reactions of this compound for Heterocycle Synthesis

| Reactant | Reaction Type | Resulting Scaffold |

|---|---|---|

| Amines | Nucleophilic Addition / Condensation | Imine derivatives, potential for further cyclization |

| Alcohols | Nucleophilic Addition | Acetal/Hemiacetal derivatives |

| Hydrazines | Condensation / Cyclization | Hydrazone derivatives, precursors to other heterocycles |

Building Block in the Synthesis of Specialty Fine Chemicals

Beyond its role in generating diverse heterocyclic structures, this compound is employed as a building block in the targeted synthesis of specialty fine chemicals. These include compounds with specific applications in medicinal chemistry and agrochemistry. The 1,2,4-oxadiazole moiety is a recognized bioisostere for amide and ester groups, meaning it can replace these groups in a molecule without significantly altering its biological activity, often with improved metabolic stability.

In pharmaceutical research, this compound serves as a starting material for synthesizing novel drug candidates, including potential antimicrobial and anticancer agents. evitachem.com The oxadiazole ring is a structural component in various biologically active molecules. For instance, derivatives of 1,2,4-oxadiazole are explored as inhibitors for enzymes like papain-like protease (PLpro), which is a target for antiviral therapies. ipbcams.ac.cn Similarly, in agrochemistry, oxadiazole derivatives are used as intermediates for pesticides. The related compound 5-methyl-1,3,4-oxadiazol-2(3H)-one is a key intermediate for the insecticide Pymetrozine, illustrating the importance of the methylated oxadiazole core in this sector. google.com The aldehyde functionality allows for the straightforward attachment of this core structure to other molecular fragments to build these targeted fine chemicals.

Exploration in Advanced Materials Research

The unique electronic properties of the 1,2,4-oxadiazole ring have led to the investigation of this compound and its derivatives in the field of material science. evitachem.com The electron-deficient nature of the oxadiazole heterocycle makes it a candidate for applications in organic electronics and optoelectronics. mdpi.comresearchgate.net

Design and Synthesis of Fluorescent Probes and Luminescent Materials

The 1,3,4-oxadiazole (B1194373) scaffold, a close isomer of the 1,2,4-oxadiazole, is well-known for its use in fluorescent and luminescent materials due to high photoluminescence quantum yields and excellent chemical stability. researchgate.netrsc.org These properties are often translatable to 1,2,4-oxadiazole derivatives. These compounds can serve as the core fluorophore or as a building block to which other chromophoric units are attached. The aldehyde group of this compound provides a convenient point for chemical modification, allowing for the tuning of the material's photophysical properties, such as absorption and emission wavelengths. nih.gov For instance, by reacting the aldehyde with different aromatic amines, a series of Schiff base derivatives with varying fluorescent characteristics can be synthesized. These materials are being explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for detecting specific ions or molecules. nih.govresearchgate.net

Research into Liquid Crystalline Compounds

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The incorporation of heterocyclic rings into the rigid core of molecules is a common strategy in the design of new liquid crystalline materials. researchgate.netarid.my The 1,3,4-oxadiazole ring, and by extension the 1,2,4-isomer, is used to create calamitic (rod-shaped) and discotic (disk-shaped) liquid crystals. rsc.org These heterocyclic units introduce polarity and can influence the molecular packing and, consequently, the mesophase behavior. arid.myrsc.org The aldehyde group of this compound can be reacted to elongate the molecular structure, for example, by forming an imine linkage with an aniline (B41778) derivative that has a long alkyl or alkoxy tail. This modification can induce or modify the liquid crystalline properties of the resulting compound. Research has demonstrated that oxadiazole derivatives can exhibit various mesophases, such as nematic and smectic phases, which are essential for applications in displays and sensors. researchgate.netrdd.edu.iq

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pymetrozine |

Limited Public Research on Agrochemical Applications of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a notable scarcity of published research specifically detailing the applications of This compound and its derivatives in the field of agrochemical development. While the broader class of 1,2,4-oxadiazoles has been a subject of interest in medicinal chemistry for applications such as antimicrobial and anticancer agents, its specific role in agricultural science, particularly concerning the development of herbicides, insecticides, fungicides, catalysts, and ligands, is not well-documented in publicly accessible research. evitachem.com

The inherent reactivity of the aldehyde functional group on the This compound molecule suggests its potential as a versatile building block. evitachem.com This reactivity allows for various chemical modifications, such as nucleophilic addition and cyclization reactions, which could theoretically lead to the synthesis of a wide array of derivatives. evitachem.com These derivatives could, in principle, be investigated for their biological activities in an agricultural context.

Despite this theoretical potential, a thorough search of academic databases and scientific publications did not yield specific studies or detailed findings on the herbicidal, insecticidal, or fungicidal properties of compounds directly derived from This compound . The existing body of research on oxadiazole derivatives in agrochemistry tends to focus on other isomers, such as 1,3,4-oxadiazoles, or on 1,2,4-oxadiazole compounds with different substitution patterns. nih.govmdpi.commdpi.comnih.govresearchgate.netnih.govfrontiersin.org

Consequently, the creation of a detailed article with specific research findings and data tables on the agrochemical applications of This compound and its derivatives is not feasible at this time due to the lack of available data in the public domain. Further research and publication in this specific area would be necessary to provide the scientifically accurate and detailed content required.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-1,2,4-oxadiazole-5-carbaldehyde, and what key reaction parameters influence yield?

- Methodological Answer : The compound is commonly synthesized via the Vilsmeier-Haack reaction, which involves formylation of the corresponding 1,2,4-oxadiazole precursor using DMF/POCl₃. Critical parameters include reaction temperature (typically 0–5°C during reagent addition, followed by reflux at 80–100°C), stoichiometric control of POCl₃, and purification via recrystallization (ethanol or ethyl acetate) . Alternative routes may involve cyclization of acylhydrazides with trifluoroacetic anhydride (TFAA), where reaction time (6–12 hours) and anhydrous conditions are crucial to avoid hydrolysis .

Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃, reflux (80°C) | 60–75% | |

| Cyclization of Hydrazide | TFAA, CH₂Cl₂, RT, 6h | 50–65% |

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) typically shows a singlet for the aldehyde proton at δ 9.8–10.2 ppm, with oxadiazole ring protons appearing as multiplets between δ 2.5–3.5 ppm (methyl group) and δ 7.0–8.0 ppm (aromatic protons if present) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~1600 cm⁻¹ (C=N stretch of oxadiazole) .

- X-ray Crystallography : Used to confirm molecular geometry and intermolecular interactions. For example, crystal packing analysis reveals hydrogen bonding between the aldehyde oxygen and adjacent methyl groups, influencing stability .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : The aldehyde group is prone to oxidation and hydration. Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber vials to prevent photodegradation. For long-term storage (>6 months), lyophilization is recommended. Avoid aqueous solutions unless stabilized with antioxidants like BHT (0.01–0.1% w/w) .

Advanced Research Questions

Q. How does the aldehyde group in this compound influence its reactivity in nucleophilic addition reactions?

- Methodological Answer : The aldehyde acts as an electrophilic site, enabling reactions with amines (e.g., hydrazines to form hydrazones) or Grignard reagents. For hydrazone formation, optimize pH (4–6) and use ethanol as a solvent to enhance nucleophilicity. Kinetic studies show second-order dependence on amine concentration, with activation energy ~45 kJ/mol . Competing side reactions (e.g., aldol condensation) can be minimized by using bulky amines or low temperatures (0–5°C) .

Q. What strategies resolve contradictions in reported data on this compound’s physical properties (e.g., melting point discrepancies)?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Techniques to address this include:

- DSC/TGA : Differentiate polymorphs by melting endotherms and decomposition profiles.

- HPLC-PDA : Quantify purity (>98% required for reliable data) using a C18 column (acetonitrile/water gradient) .

- Recrystallization Screening : Test solvents (e.g., ethanol vs. hexane/ethyl acetate mixtures) to isolate dominant polymorphs .

Q. Are computational methods effective in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) reliably predict electrophilic Fukui indices, identifying the aldehyde carbon as the most reactive site. MD simulations (AMBER force field) model solvation effects, showing THF and DMF as optimal solvents for SN2-type reactions . Machine learning models trained on oxadiazole datasets can predict regioselectivity in cycloadditions with >85% accuracy .

Q. How can researchers design derivatives of this compound for bioactivity studies while retaining the oxadiazole core?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-methyl position to enhance metabolic stability. Replace the aldehyde with a hydroxamic acid group for HDAC inhibition studies .

- Screening Workflow : Use SPR (surface plasmon resonance) to assess binding affinity to target proteins (e.g., kinases). Prioritize derivatives with ClogP <3.5 and PSA <90 Ų for improved bioavailability .

Key Considerations for Experimental Design

- Control Experiments : Always include a "no aldehyde" control in reactivity studies to rule out background oxadiazole ring reactions.

- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to confirm connectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.